

Efficacy and Safety Profile of Tenalisib + Romidepsin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tenalisib

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The following table summarizes the key efficacy and safety data from a Phase I/II open-label multicenter study involving patients with relapsed/refractory T-Cell Lymphoma (TCL) [1] [2] [3].

Parameter	Result
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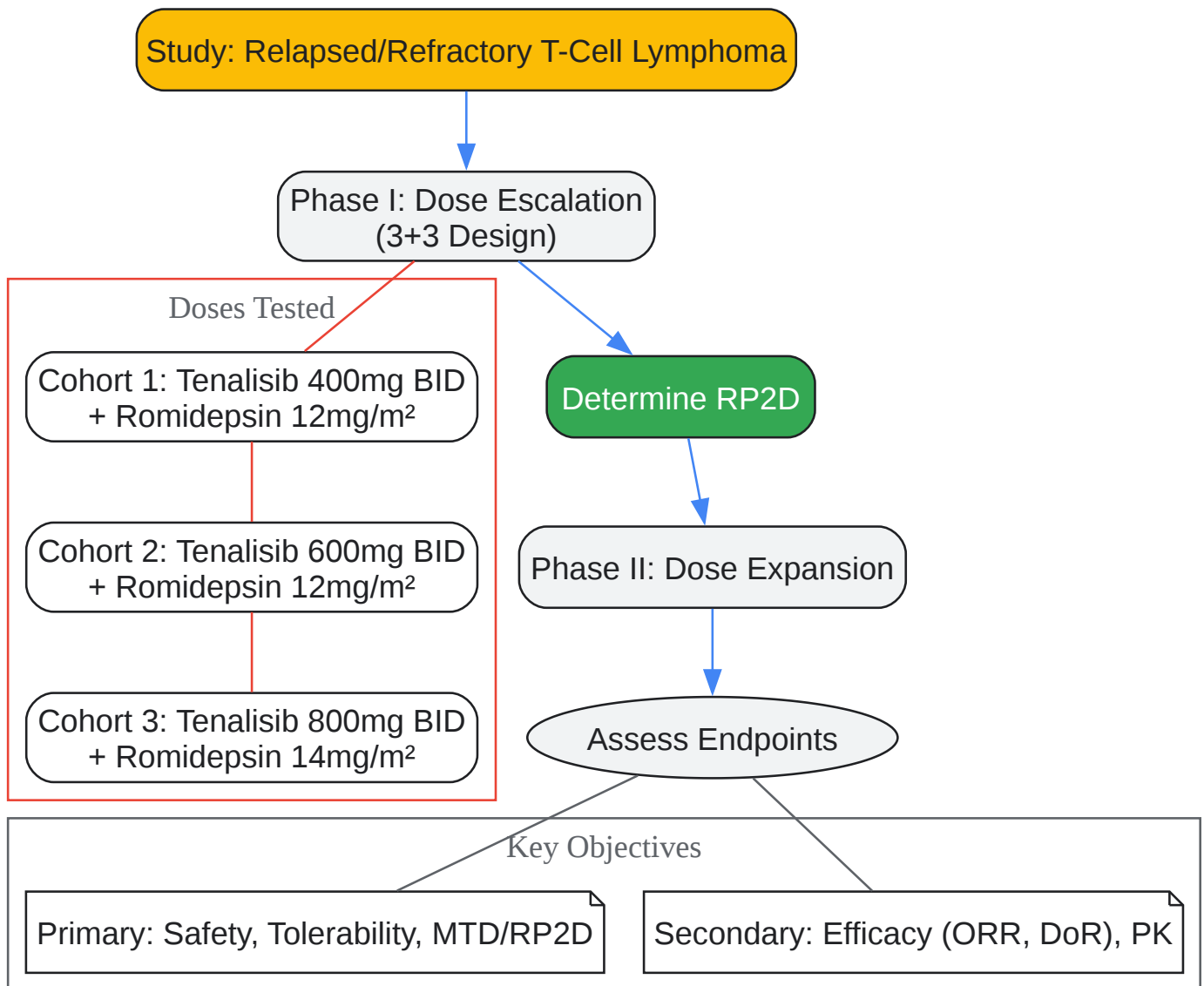
| **Recommended Phase II Dose (RP2D)** | **Tenalisib**: 800 mg, orally, twice daily (fasting) [1] [3]. **Romidepsin**: 14 mg/m², IV, on Days 1, 8, and 15 of a 28-day cycle [1] [3]. | | **Patient Population** | Adults with relapsed/refractory TCL (including Peripheral TCL [PTCL] and Cutaneous TCL [CTCL]) who had received more than one prior therapy [2]. | | **Overall Response Rate (ORR)** | **63.0%** (in evaluable patients, n=27) [1] [2]. | | **ORR by Subtype** | **PTCL**: 75.0% (12 evaluable patients) [1] [2]. **CTCL**: 53.3% (15 evaluable patients) [1] [2]. | | **Type of Response** | **Complete Response (CR)**: 25.9% [1] [2]. **Partial Response (PR)**: 37.0% [1] [2]. | | **Median Duration of Response (DoR)** | **5.03 months** (Range: 2.16 months - Not Reached) [1] [2]. | | **Most Frequent Treatment-Emergent Adverse Events (TEAEs)** (>15% of patients, any grade) | Nausea, thrombocytopenia, fatigue, increased AST/ALT, neutropenia, vomiting, decreased appetite, anemia, dysgeusia, diarrhea [1] [3]. | | **Grade ≥3 Related TEAEs** | Occurred in 69.7% of patients [1] [3]. The most frequent included thrombocytopenia and elevated liver enzymes (ALT/AST) [2]. |

Detailed Experimental Protocol

For researchers aiming to replicate or understand the study design, here is a detailed breakdown of the methodology.

- **Study Design:** The trial was a **multicenter, open-label, Phase I/II study** (ClinicalTrials.gov Identifier: NCT03770000) [1] [3].
- **Treatment Schedule:** The combination was administered in **28-day cycles** [1] [3].
 - **Tenalisib:** Orally, twice daily, continuously throughout the cycle (from Day 1 to Day 28), **1 hour before meals** (in a fasting state) [3].
 - **Romidepsin:** Intravenous infusion over 4 hours, administered **on Days 1, 8, and 15** of each cycle [1] [3].
- **Dose Escalation:** The Phase I part used a standard **"3+3" design** to determine the Maximum Tolerated Dose (MTD) or Recommended Phase II Dose (RP2D). Doses tested were **Tenalisib** (400, 600, 800 mg BID) with Romidepsin (12, 12, 14 mg/m²) [2] [3]. No dose-limiting toxicities (DLTs) were reported, leading to the selection of the highest dose as the RP2D [3].
- **Treatment Duration:** Treatment was continued **until disease progression, unacceptable toxicity, or discontinuation from the study**. Patients who completed 2 years of treatment and showed clinical benefit could be moved to a compassionate use protocol [4].

The workflow of the clinical study is outlined in the diagram below:



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Key Considerations for Researchers

- **Mechanism of Action:** **Tenalisib** is a highly selective dual inhibitor of **PI3K δ/γ** and also inhibits **Salt-Inducible Kinase 3 (SIK3)** [1] [4]. Preclinical in vitro studies suggested a **synergistic anti-tumor effect** when combined with the HDAC inhibitor romidepsin, which provided the rationale for this clinical combination [1] [2].
- **Pharmacokinetics (PK):** Co-administration of **tenalisib** and romidepsin **did not significantly alter the pharmacokinetics** of either agent, indicating no clinically relevant drug-drug interaction at the studied doses [1] [2].

- **Safety Monitoring:** The most common clinically significant adverse events requiring monitoring are **hematological toxicities** (particularly thrombocytopenia and neutropenia) and **hepatic transaminase elevations** (ALT/AST) [1] [4] [2]. Regular blood counts and liver function tests are essential.

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References

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